
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, a cyclopentyl group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or acid catalyst.
Cyclopentyl Group Addition: This can be introduced via Grignard reactions or other organometallic methods.
Phenylacetate Moiety Attachment: This step typically involves esterification reactions using phenylacetic acid and an alcohol derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyrrolidin-3-ylmethanamine
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Uniqueness
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H31NO3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-phenyl-2-phenylmethoxyacetate |
InChI |
InChI=1S/C25H31NO3/c1-26-17-16-23(18-26)29-24(27)25(22-14-8-9-15-22,21-12-6-3-7-13-21)28-19-20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
Clave InChI |
SESTXIWOBVRBCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


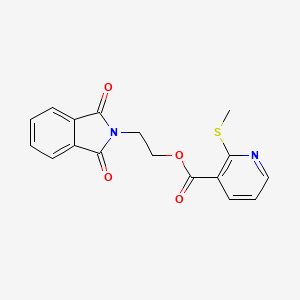
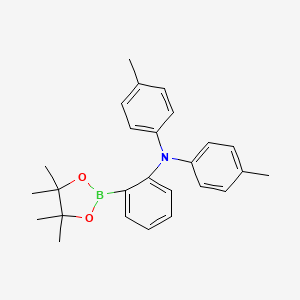

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)
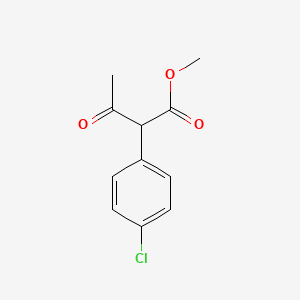
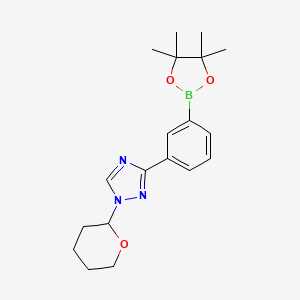
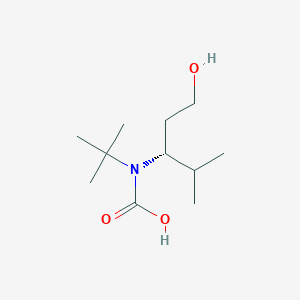
![2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13358938.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13358946.png)
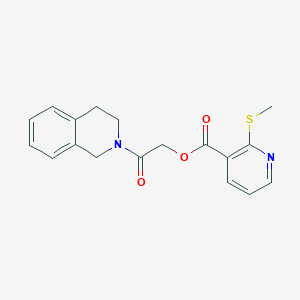
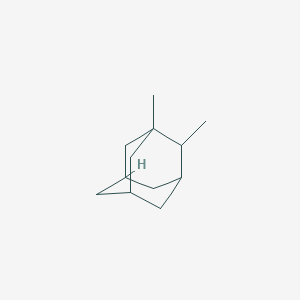

![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
